[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Overview
Description
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a dimethylamino group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Similar Compounds
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[[5-(dimethylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-11(2)8(14)7-9-5(10-15-7)3-16-4-6(12)13/h3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMCCEJYKZWARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NO1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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